molecular formula C12H8O3S B1310412 3-(5-Formyl-thiophen-2-yl)-benzoic acid CAS No. 606970-74-5

3-(5-Formyl-thiophen-2-yl)-benzoic acid

Cat. No. B1310412
M. Wt: 232.26 g/mol
InChI Key: VIKAAKFSYUCLTJ-UHFFFAOYSA-N
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Description

The compound "3-(5-Formyl-thiophen-2-yl)-benzoic acid" is a derivative of benzo[b]thiophen, which is a heterocyclic compound. The structure of benzo[b]thiophen derivatives has been of interest due to their potential biological activities and their applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of benzo[b]thiophen derivatives has been explored in several studies. For instance, the preparation of some benzo[b]thiophen aldehydes, which are closely related to the compound , involves formylation reactions. Specifically, benzo[b]thiophen is formylated at position 3 using dichloromethyl butyl ether in the presence of titanium tetrachloride . This method could potentially be adapted for the synthesis of "3-(5-Formyl-thiophen-2-yl)-benzoic acid" by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzo[b]thiophen derivatives is characterized by the presence of a thiophene ring fused to a benzene ring. The substitution pattern on the rings can significantly influence the electronic properties and reactivity of these compounds. For example, the crystal structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, was determined using X-ray diffraction, revealing important details about the molecular conformation and intermolecular interactions .

Chemical Reactions Analysis

The reactivity of benzo[b]thiophen derivatives can be quite diverse. For example, nitration reactions of 3-acetyl- and 3-formyl-benzo[b]thiophens have been studied, showing that different nitrating conditions can lead to a variety of substitution patterns on the benzene ring, while the thiophene ring remains largely unaffected . These findings suggest that "3-(5-Formyl-thiophen-2-yl)-benzoic acid" could also undergo electrophilic substitution reactions on the benzene ring, potentially leading to the formation of various nitro derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophen derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, solubility, and stability. Although specific data on "3-(5-Formyl-thiophen-2-yl)-benzoic acid" is not provided, related compounds have been studied using computational methods to predict their geometric parameters, vibrational frequencies, and even electrode potentials . Such computational studies could be applied to "3-(5-Formyl-thiophen-2-yl)-benzoic acid" to gain insights into its properties.

Scientific Research Applications

Biomedical Applications and Pharmacology

  • Bioactive Compound Synthesis : Thiophene derivatives, like 3-(5-Formyl-thiophen-2-yl)-benzoic acid, have been synthesized and evaluated for potential carcinogenicity, showing a complex interaction with biological systems, although their real-life tumorigenic potential remains uncertain (Ashby et al., 1978). Furthermore, thiophene and its derivatives play a significant role in medicinal chemistry due to their wide range of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory effects (Xuan, 2020).

  • Antioxidant and Anti-inflammatory Potential : Research has shown that benzofused thiazole derivatives exhibit notable in vitro antioxidant and anti-inflammatory activities, suggesting their potential as therapeutic agents in these areas (Raut et al., 2020).

Environmental Science and Organic Chemistry

  • Advanced Oxidation Processes : The degradation of pollutants like acetaminophen in water via advanced oxidation processes (AOPs) has been reviewed, demonstrating the importance of understanding by-products and their biotoxicity. This research helps in enhancing the degradation efficiency of such compounds in environmental settings (Qutob et al., 2022).

  • Synthetic Applications : The synthesis of 6H-benzo[c]chromen-6-ones, which are important for their pharmacological properties, includes procedures that involve derivatives of benzoic acid. These synthetic methods provide valuable insights into creating bioactive compounds efficiently (Mazimba, 2016).

  • Chemical Stability and Degradation Analysis : Studies on the stability and degradation pathways of related compounds, such as nitisinone, under various conditions using LC-MS/MS, shed light on their environmental persistence and transformation. This research is crucial for assessing the environmental impact and safety of chemical compounds (Barchańska et al., 2019).

properties

IUPAC Name

3-(5-formylthiophen-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O3S/c13-7-10-4-5-11(16-10)8-2-1-3-9(6-8)12(14)15/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKAAKFSYUCLTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405454
Record name 3-(5-Formyl-thiophen-2-yl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Formyl-thiophen-2-yl)-benzoic acid

CAS RN

606970-74-5
Record name 3-(5-Formyl-thiophen-2-yl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5-Formyl-thiophen-2-yl)-benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RS Reshma, VU Jeankumar, N Kapoor… - Bioorganic & Medicinal …, 2017 - Elsevier
MTB lysine-ɛ-aminotransferase (LAT) was found to play a crucial role in persistence and antibiotic tolerance. LAT serves as a potential target in the management of latent tuberculosis. …
Number of citations: 34 www.sciencedirect.com

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